molecular formula C12H12ClNO3 B11862637 (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol CAS No. 92172-84-4

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol

Cat. No.: B11862637
CAS No.: 92172-84-4
M. Wt: 253.68 g/mol
InChI Key: KPLNNZOIYZHLFB-UHFFFAOYSA-N
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Description

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H12ClNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, methoxy groups at the 6 and 7 positions, and a methanol group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol typically involves the reaction of 2-chloro-3-formylquinoline with methanol under basic conditions. One common method is the Cannizzaro reaction, where the 2-chloro-3-formylquinoline is treated with potassium hydroxide in methanol, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid.

    Reduction: 2-Hydroxy-6,7-dimethoxyquinoline.

    Substitution: 2-Amino-6,7-dimethoxyquinoline.

Scientific Research Applications

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and exhibiting biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6,7-dimethoxyquinoline: Lacks the methanol group at the 3-position.

    2-Chloro-3-methoxyquinoline: Lacks the methoxy group at the 7-position.

    6,7-Dimethoxyquinoline-3-methanol: Lacks the chloro group at the 2-position.

Uniqueness

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .

Biological Activity

(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources of literature.

Synthesis

The synthesis of this compound typically involves the chlorination of 6,7-dimethoxyquinoline followed by a methanol reduction step. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a series of 6,7-dimethoxyquinolines were synthesized and evaluated for their inhibitory effects on the c-Met signaling pathway, which plays a crucial role in tumorigenesis. In vitro studies showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Table 1: Inhibitory Activity of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Level
Compound 12nA5490.030 ± 0.008High
Compound 12nMCF-7Low MicromolarModerate
Compound 12nMKN-45Low MicromolarModerate

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of the c-Met receptor tyrosine kinase. This receptor is implicated in various cancers due to its role in cell proliferation and survival. Molecular docking studies have provided insights into how this compound may bind to the ATP-binding site of c-Met, effectively blocking its activity .

Case Studies

  • Study on c-Met Inhibition : A study synthesized several quinoline derivatives and tested their effects on c-Met signaling in cancer cells. The most potent compound showed an IC50 value significantly lower than other tested compounds, indicating its potential as a lead candidate for further development .
  • Zebrafish Model : Another investigation utilized zebrafish embryos to assess the toxicity and growth inhibition properties of quinoline derivatives. Results indicated that certain derivatives caused increased cell death, suggesting that they may act through apoptotic pathways .

Properties

CAS No.

92172-84-4

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

(2-chloro-6,7-dimethoxyquinolin-3-yl)methanol

InChI

InChI=1S/C12H12ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-5,15H,6H2,1-2H3

InChI Key

KPLNNZOIYZHLFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CO

Origin of Product

United States

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